molecular formula C17H20O3 B3285123 1,2-Bis(4-methoxyphenyl)-2-propanol CAS No. 79755-06-9

1,2-Bis(4-methoxyphenyl)-2-propanol

Cat. No.: B3285123
CAS No.: 79755-06-9
M. Wt: 272.34 g/mol
InChI Key: PKUGARUBJXMERR-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)ethyne is a pharmacological compound that exhibits compelling prospects for biomedical study . It has been found to have photophysical, fluorescence properties, and biomolecular applications .


Synthesis Analysis

1,2-Bis(4-methoxyphenyl)ethyne is synthesized by the reaction of trimethylsilylacetylene and sodium with zirconium and can be cleaved by reductive elimination in high concentrations .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(4-methoxyphenyl)ethyne is C16H14O2 . For more detailed structural information, you may refer to databases like ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Bis(4-methoxyphenyl)ethyne are not mentioned, it’s known that it can be synthesized by the reaction of trimethylsilylacetylene and sodium with zirconium .


Physical and Chemical Properties Analysis

The average mass of 1,2-Bis(4-methoxyphenyl)ethyne is 238.281 Da and its monoisotopic mass is 238.099380 Da .

Scientific Research Applications

Bacterial Metabolism and Environmental Impact

  • Bacterial Metabolism of Bisphenol A

    A study by Spivack, Leib, and Lobos (1994) describes the metabolism of Bisphenol A by a Gram-negative aerobic bacterium. This metabolism involves a novel pathway that includes oxidative skeletal rearrangement of Bisphenol A, leading to the production of 1,2-bis(4-hydroxyphenyl)-2-propanol and other compounds (Spivack, Leib, & Lobos, 1994).

  • Biodegradation of Bisphenol A

    Another study by Lobos, Leib, and Su (1992) investigates the biodegradation of bisphenol A and other bisphenols by a novel gram-negative aerobic bacterium. This bacterium uses bisphenol A as a sole source of carbon and energy, converting it into 1,2-bis(4-hydroxyphenyl)-1-propanol among other compounds (Lobos, Leib, & Su, 1992).

Chemical Reactions and Synthesis

  • Friedel-Crafts Reaction of Anisole with Epoxide

    Inoue, Sugita, and Ichikawa (1978) studied the reaction of anisole with propylene oxide catalyzed by aluminum chloride, leading to the formation of various compounds including 1,1-bis(methoxyphenyl)propanes. This research highlights the chemical reactivity of compounds related to 1,2-Bis(4-methoxyphenyl)-2-propanol (Inoue, Sugita, & Ichikawa, 1978).

  • Synthesis of Photoluminescent Compounds

    Lowe and Weder (2002) synthesized photoluminescent compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, highlighting the potential application of similar compounds in photoluminescent materials (Lowe & Weder, 2002).

Environmental Bioremediation

  • Bioremediation of Bisphenol A: A study by Chhaya and Gupte (2013) discusses the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A. This research is significant in understanding the environmental impact and degradation of bisphenol-related compounds (Chhaya & Gupte, 2013).

Corrosion Inhibition

  • Corrosion Control in Steel: Bentiss et al. (2009) explored the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in inhibiting corrosion of mild steel in hydrochloric acid medium. This indicates potential applications of similar compounds in corrosion control (Bentiss et al., 2009).

Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-17(18,14-6-10-16(20-3)11-7-14)12-13-4-8-15(19-2)9-5-13/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUGARUBJXMERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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